An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-L-Tyrosine
An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3,5-Difluoro-L-Tyrosine, a fluorinated analog of the amino acid L-tyrosine. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its application in studying cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Core Chemical and Physical Properties
3,5-Difluoro-L-Tyrosine is a synthetic amino acid that serves as a valuable tool in biochemical and pharmaceutical research. The introduction of two fluorine atoms onto the phenolic ring of L-tyrosine significantly alters its electronic properties while maintaining a similar steric profile, making it an effective mimic in biological systems.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3,5-Difluoro-L-Tyrosine. Due to a lack of extensive experimental data in publicly available literature, some values are predicted based on computational models, while others are provided for the parent compound, L-tyrosine, for comparative purposes.
| Property | Value (3,5-Difluoro-L-Tyrosine) | Value (L-Tyrosine) | Data Source |
| Molecular Formula | C₉H₉F₂NO₃ | C₉H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 217.17 g/mol | 181.19 g/mol | PubChem[1] |
| Appearance | White to off-white solid | White solid | ChemicalBook[2] |
| Melting Point | Not Reported | 297-300 °C (decomposes) | Not Available |
| Solubility in Water | 7 mg/mL (with sonication and heating to 60°C) | 0.45 mg/mL at 25 °C | MedChemExpress, PubChem |
| pKa (predicted) | 2.17 ± 0.30 | 2.20 (carboxyl), 9.11 (amino), 10.07 (hydroxyl) | ChemicalBook[2], PubChem |
| XLogP3 (predicted) | -1.6 | -2.3 | PubChem[1] |
| Exact Mass | 217.05504947 Da | 181.07389321 Da | PubChem[1] |
| Topological Polar Surface Area | 83.6 Ų | 83.6 Ų | PubChem[1] |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics for 3,5-Difluoro-L-Tyrosine | L-Tyrosine Reference Data |
| ¹H NMR | Signals corresponding to the α-proton, β-protons, and aromatic protons. The aromatic region will show a simplified pattern due to the symmetrical fluorine substitution. | ¹H NMR spectra are well-documented and show characteristic shifts for the α-proton (~3.9 ppm), β-protons (~2.9 and ~3.1 ppm), and aromatic protons (~6.8 and ~7.1 ppm) in D₂O.[3][4] |
| ¹³C NMR | Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbon signals will be split due to C-F coupling. | ¹³C NMR data for L-tyrosine is available in various databases.[3] |
| ¹⁹F NMR | A single resonance in the ¹⁹F NMR spectrum is expected due to the chemical equivalence of the two fluorine atoms. | Not applicable. |
| FTIR | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and C-F bonds. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region. | The FTIR spectrum of L-tyrosine shows broad bands for O-H and N-H stretching, a prominent peak for the C=O stretch, and characteristic aromatic ring vibrations.[5][6] |
| UV-Vis | The UV absorption spectrum is expected to be similar to L-tyrosine, with maxima around 275 nm, corresponding to the π-π* transitions of the phenolic ring. The fluorine substitution may cause a slight shift in the absorption maximum. | L-tyrosine in aqueous solution exhibits absorption maxima at approximately 275 nm and 224 nm.[7] |
Experimental Protocols
Synthesis of 3,5-Difluoro-L-Tyrosine
The following protocol is based on the method described by Kirk (1979) for the convenient synthesis of 3,5-Difluoro-L-Tyrosine.[8] This multi-step synthesis involves the protection of the amino and carboxyl groups of a tyrosine precursor, followed by electrophilic fluorination and subsequent deprotection.
Workflow for the Synthesis of 3,5-Difluoro-L-Tyrosine
Caption: Synthetic pathway for 3,5-Difluoro-L-Tyrosine.
Materials:
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L-Tyrosine methyl ester hydrochloride
-
Trifluoroacetic anhydride
-
Nitrating mixture (HNO₃/H₂SO₄)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄)
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Hydrochloric acid (HCl), 6N
-
Organic solvents (e.g., methanol, ethyl acetate)
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Standard laboratory glassware and equipment
Procedure:
-
Protection: The amino group of L-tyrosine methyl ester is protected, for example, with a trifluoroacetyl group using trifluoroacetic anhydride.
-
Nitration: The protected tyrosine derivative is nitrated to introduce a nitro group at the 3-position of the aromatic ring.
-
Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation (H₂/Pd-C).
-
Diazotization and Fluorination (Schiemann Reaction): The resulting amino group is converted to a diazonium fluoroborate salt, which is subsequently heated to yield the 3-fluoro derivative.
-
Second Fluorination: The nitration, reduction, and Schiemann reaction steps are repeated to introduce a second fluorine atom at the 5-position.
-
Deprotection: The protecting groups (trifluoroacetyl and methyl ester) are removed by acid hydrolysis (e.g., heating in 6N HCl) to yield 3,5-Difluoro-L-Tyrosine.[8]
Purification
The crude 3,5-Difluoro-L-Tyrosine can be purified by recrystallization.
Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot mixture of water and ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.[8]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 3,5-Difluoro-L-Tyrosine.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Typical HPLC Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV detection at 275 nm.
-
Flow Rate: 1.0 mL/min.
These conditions can be optimized to achieve baseline separation of the product from any impurities.
Application in Studying Signaling Pathways
3,5-Difluoro-L-Tyrosine is a valuable tool for investigating signaling pathways that are regulated by protein tyrosine phosphorylation. A key application is in the study of Protein Tyrosine Phosphatases (PTPs), a family of enzymes that catalyze the dephosphorylation of tyrosine residues.
Role as a Tyrosine Mimetic in PTP Studies
3,5-Difluoro-L-Tyrosine serves as a functional mimic of tyrosine in the context of PTP activity. It can be incorporated into peptide substrates for PTPs. While it is recognized and dephosphorylated by PTPs, its fluorinated phenolic ring makes it resistant to oxidation by tyrosinase. This property is particularly useful in certain assay formats where tyrosinase is used to detect the product of the PTP reaction (tyrosine). By using 3,5-Difluoro-L-Tyrosine in control experiments, researchers can distinguish between true PTP activity and confounding signals from other enzymes.
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin and leptin signaling pathways.[9][10][11] Overactivity of PTP1B is implicated in type 2 diabetes and obesity. The diagram below illustrates the role of PTP1B in the insulin signaling pathway and how 3,5-Difluoro-L-Tyrosine-containing substrates can be used to study its activity.
PTP1B in Insulin Signaling and its Study using 3,5-Difluoro-L-Tyrosine
Caption: Role of PTP1B in insulin signaling and its investigation.
Conclusion
3,5-Difluoro-L-Tyrosine is a synthetic amino acid with unique chemical properties that make it an invaluable tool for researchers in biochemistry and drug development. Its ability to mimic L-tyrosine in biological systems, coupled with its resistance to certain enzymatic modifications, allows for the detailed study of enzyme kinetics and cellular signaling pathways. This guide has provided a summary of its key chemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its application in the context of PTP1B signaling. Further experimental characterization of this compound will undoubtedly enhance its utility in advancing our understanding of complex biological processes.
References
- 1. 3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-DIFLUORO-L-TYROSINE | 73246-30-7 [m.chemicalbook.com]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
